molecular formula C19H21N3O2S2 B2675010 N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1797822-57-1

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2675010
CAS No.: 1797822-57-1
M. Wt: 387.52
InChI Key: DBIVTOCEMVMQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a multifaceted compound with significant implications across various scientific disciplines, including chemistry, biology, medicine, and industry. The molecular framework of this compound integrates diverse functional groups, which imparts its distinct reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide generally involves multiple steps:

  • Formation of the thiophen-2-yl-1H-pyrazole: : The synthesis begins with a condensation reaction between thiophene-2-carboxaldehyde and hydrazine derivatives to yield the pyrazole core.

  • Alkylation: : The pyrazole derivative is then alkylated with an ethylene chain.

  • Coupling Reaction: : The alkylated pyrazole is subsequently coupled with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under basic conditions to form the final sulfonamide product.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up with optimizations for reaction conditions to maximize yield and purity. This includes:

  • Using automated reaction vessels to control temperature and pressure

  • Employing continuous flow reactors to enhance reaction rates

  • Utilizing high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, such as:

  • Oxidation: : Reaction with oxidizing agents to form sulfoxides or sulfones.

  • Reduction: : Reduction with agents like lithium aluminium hydride to produce thiol derivatives.

  • Substitution: : Nucleophilic or electrophilic substitution reactions facilitated by the presence of functional groups like sulfonamide.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

Major products formed from these reactions are typically sulfoxides, sulfones, and substituted pyrazole derivatives.

Scientific Research Applications

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is utilized across various fields:

  • Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its interactions with biological macromolecules, serving as a probe in biochemical assays.

  • Medicine: : Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

  • Industry: : Utilized in material science for the development of advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is primarily driven by its interaction with specific molecular targets:

  • Molecular Targets: : Often interacts with enzymes or receptor proteins, modulating their activity.

  • Pathways Involved: : Can interfere with signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

When compared to similar compounds, N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide stands out due to its unique combination of functional groups, which enhances its reactivity and specificity.

Similar Compounds

  • Thiophene Derivatives: : Share the thiophene moiety but lack the integrated pyrazole and sulfonamide groups.

  • Pyrazole Derivatives: : Contain the pyrazole core but differ in the attached side chains and functional groups.

  • Sulfonamides: : Have the sulfonamide group but vary widely in the attached molecular frameworks.

This unique combination of structural elements makes this compound a compound of considerable interest in scientific research and industrial applications.

Properties

IUPAC Name

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c23-26(24,17-8-7-15-4-1-2-5-16(15)14-17)20-10-12-22-11-9-18(21-22)19-6-3-13-25-19/h3,6-9,11,13-14,20H,1-2,4-5,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIVTOCEMVMQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.